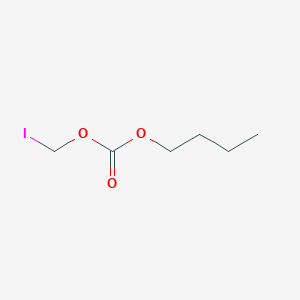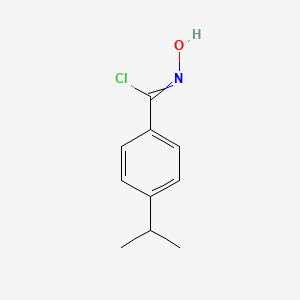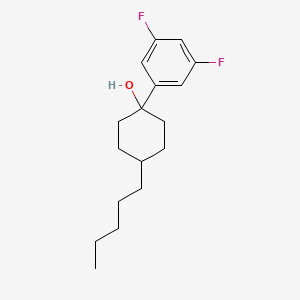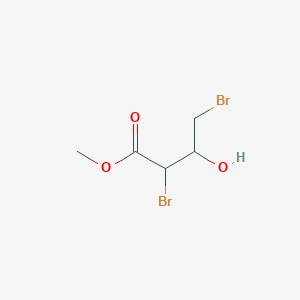
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is an organic compound with the chemical formula C5H8Br2O3 . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methyl ester functional group. It is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically involves the bromination of 3-hydroxybutanoic acid followed by esterification. The reaction conditions for bromination usually require the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst .
Análisis De Reacciones Químicas
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 3-hydroxybutanoic acid methyl ester.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate for enzymatic reactions .
Comparación Con Compuestos Similares
Similar compounds to Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate include:
Butanoic acid, 3-hydroxy-, methyl ester: This compound lacks the bromine atoms and has different reactivity and applications.
3-Hydroxy-2-methyl-[S-(R,R)]-Butanoic acid: This compound has a similar hydroxyl group but differs in its methyl substitution pattern.
The uniqueness of this compound lies in its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H8Br2O3 |
|---|---|
Peso molecular |
275.92 g/mol |
Nombre IUPAC |
methyl 2,4-dibromo-3-hydroxybutanoate |
InChI |
InChI=1S/C5H8Br2O3/c1-10-5(9)4(7)3(8)2-6/h3-4,8H,2H2,1H3 |
Clave InChI |
ORUPRZUZWITYDZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(CBr)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


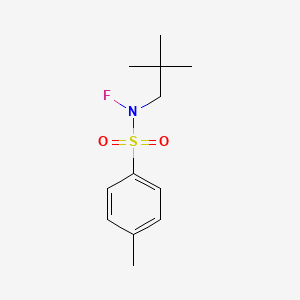
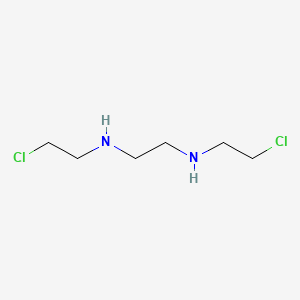
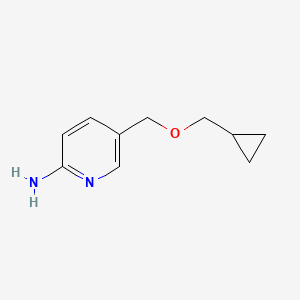
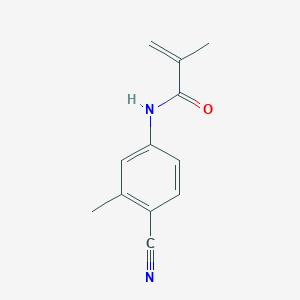
![Tert-butyl 1-isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B8578655.png)
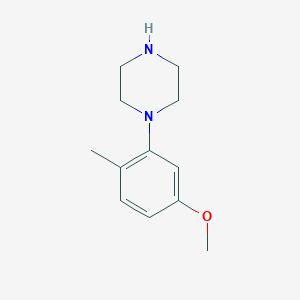
![Methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8578677.png)
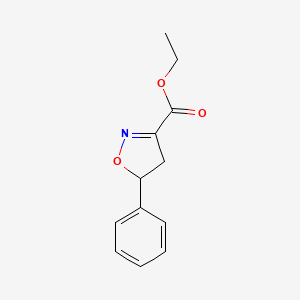
![2-[2'-(o-Hydroxyphenyl)ethyl]thiazolidine](/img/structure/B8578683.png)
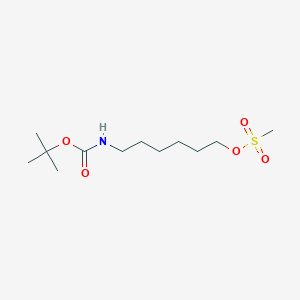
![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
